Welcome to the BenchChem Online Store!
molecular formula C7H12O2 B072266 3-Ethyl-2,4-pentanedione CAS No. 1540-34-7

3-Ethyl-2,4-pentanedione

Cat. No. B072266
M. Wt: 128.17 g/mol
InChI Key: GUARKOVVHJSMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07388061B2

Procedure details

To a three-neck flask in N2 atmosphere free of water and oxygen were successively added 0.066 mol potassium tert-butoxide and 150 mlTHF. Then to the resulting mixture was slowly added dropwise 0.06 mol acetylacetone with stirring while cooling the mixture with ice-bath. The reaction was allowed to continue at room temperature for 1 hour, then 0.07 mol iodoethane was added dropwise at room temperature. Next, the reaction was allowed to continue at room temperature for further 48 hours. After the reaction was finished, the solvent was removed by distillation. To the solid mixture was added saturated saline until the solid mixture was just completely dissolved. The solution was extracted with suitable amount of anhydrous ethyl ether for three times. The organic phase was combined and dried over anhydrous sodium sulfate. The solvent was removed to give 6.5 g product.
Quantity
0.066 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Quantity
0.07 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=O.[CH3:3][C:4](C)([O-])C.[K+].[C:9]([CH2:12][C:13](=[O:15])[CH3:14])(=[O:11])[CH3:10].ICC>N#N.O>[CH2:3]([CH:12]([C:13](=[O:15])[CH3:14])[C:9](=[O:11])[CH3:10])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.066 mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0.06 mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Three
Name
Quantity
0.07 mol
Type
reactant
Smiles
ICC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the mixture with ice-bath
WAIT
Type
WAIT
Details
to continue at room temperature for further 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
To the solid mixture was added saturated saline until the solid mixture
DISSOLUTION
Type
DISSOLUTION
Details
was just completely dissolved
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with suitable amount of anhydrous ethyl ether for three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C(C(C)=O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.